molecular formula C7H12O2 B2621638 Oxepane-4-carbaldehyde CAS No. 1369165-85-4

Oxepane-4-carbaldehyde

Cat. No.: B2621638
CAS No.: 1369165-85-4
M. Wt: 128.171
InChI Key: BBVZOEQHRCNLQJ-UHFFFAOYSA-N
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Description

Safety and Hazards

Oxepane-4-carbaldehyde is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Oxepane motifs, such as those found in Oxepane-4-carbaldehyde, are prevalent in both naturally and synthetically bioactive molecules . They show very important biological activities, many of them possessing remarkable cytotoxic properties against a wide range of cancer cell lines . Therefore, the future directions of research on this compound could involve further exploration of its biological activities and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxepane-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of a suitable diol or halohydrin can lead to the formation of the oxepane ring. Another method involves the use of organocatalytic oxa-conjugate addition reactions, which promote the formation of the oxepane ring through the addition of alcohols to α, β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Oxepane-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxepane ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. This can be achieved using various reagents and catalysts depending on the desired substitution pattern.

Major Products:

    Oxidation: Oxepane-4-carboxylic acid.

    Reduction: Oxepane-4-methanol.

    Substitution: Various substituted oxepane derivatives depending on the reagents used.

Scientific Research Applications

Oxepane-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of cyclic ethers with biological molecules.

    Medicine: this compound and its derivatives may have potential therapeutic applications, particularly in the development of new drugs with specific biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of oxepane-4-carbaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new chemical bonds. The oxepane ring can also interact with biological molecules, potentially affecting their structure and function. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to smaller cyclic ethers. This uniqueness makes it valuable for specific applications where the larger ring size and the presence of an aldehyde group are advantageous.

Properties

IUPAC Name

oxepane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-7-2-1-4-9-5-3-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVZOEQHRCNLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369165-85-4
Record name oxepane-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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